N-(1-Cyanocyclohexyl)benzenecarboximidate
Description
N-(1-Cyanocyclohexyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol This compound is characterized by the presence of a cyanocyclohexyl group attached to a benzenecarboximidate moiety
Properties
CAS No. |
62722-86-5 |
|---|---|
Molecular Formula |
C14H15N2O- |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)benzenecarboximidate |
InChI |
InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)/p-1 |
InChI Key |
CFCBDGZNNIYDQX-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)(C#N)N=C(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Cyanocyclohexyl)benzenecarboximidate can be synthesized through several synthetic routes. One common method involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under acidic conditions, forming the imidate as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Hydrolysis: This reaction converts the imidate into an ester.
Aminolysis: Reaction with amines to form amidines.
Substitution: Electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Aminolysis: Requires the presence of amines, often under mild heating.
Substitution: Utilizes electrophilic reagents and may require catalysts.
Major Products Formed
Hydrolysis: Forms esters.
Aminolysis: Produces amidines.
Substitution: Yields substituted aromatic compounds.
Scientific Research Applications
N-(1-Cyanocyclohexyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)benzenecarboximidate involves its role as an electrophile in various chemical reactions. It can interact with nucleophiles, such as amines and alcohols, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
N-(1-Cyanocyclohexyl)benzenecarboximidate can be compared with other carboximidates, such as:
- Benzenecarboximidic acid, N-(1-cyanocyclohexyl)-, ethyl ester
- Benzenecarboximidic acid, N-(1-cyanocyclohexyl)-, methyl ester
These compounds share similar structural features but may differ in their reactivity and applications.
This compound stands out due to its unique combination of a cyanocyclohexyl group and a benzenecarboximidate moiety, which imparts distinct chemical properties and reactivity.
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